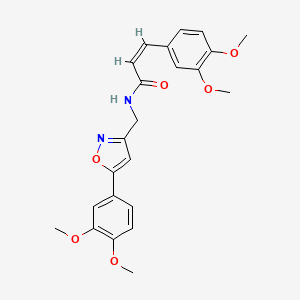

(Z)-3-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide

Descripción

Historical Development of Isoxazole-Acrylamide Hybrid Compounds

The convergence of isoxazole and acrylamide pharmacophores represents a strategic advancement in medicinal chemistry. Isoxazole derivatives gained prominence in the mid-20th century due to their structural versatility and broad-spectrum bioactivity, particularly in antimicrobial and anti-inflammatory applications. Parallelly, acrylamide-based polymers emerged in the 1980s as critical components in drug delivery systems, leveraging their stimuli-responsive swelling behavior for controlled release. The hybridization of these two motifs began in the early 2000s, driven by the need to synergize acrylamide’s stability with isoxazole’s target-binding efficiency. Early work focused on poly(N-isopropylacrylamide-co-acrylamide) microgels for thermoresponsive applications, while later innovations incorporated ionic moieties to enable pH-sensitive behavior. The specific compound (Z)-3-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide exemplifies modern efforts to optimize pharmacokinetics through dual aromatic substitution and stereochemical control.

Significance in Medicinal Chemistry Research

Isoxazole-acrylamide hybrids occupy a unique niche due to their multimodal interactions with biological targets. The isoxazole ring acts as a hydrogen-bond acceptor via its nitrogen and oxygen atoms, while the acrylamide backbone provides conformational rigidity and metabolic stability. This compound’s 3,4-dimethoxyphenyl substituents enhance lipophilicity ($$ \text{cLogP} = 1.92 $$), facilitating membrane penetration, as evidenced by similar derivatives showing blood-brain barrier permeability. Structurally analogous hybrids have demonstrated nanomolar activity against tyrosine kinases and tubulin polymerization, making them candidates for oncotherapeutic development. Additionally, the Z-configuration of the acrylamide double bond ensures optimal spatial alignment for target engagement, a feature critical for inhibiting protease enzymes.

Structural Classification and Nomenclature

The compound belongs to the bis-aryl isoxazole-acrylamide subclass, characterized by two 3,4-dimethoxyphenyl groups appended to the core scaffold. Its IUPAC name, (Z)-3-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide, delineates its structure systematically:

- Core : Acrylamide ($$ \text{CH}_2=\text{CH}-\text{C}(=\text{O})-\text{NH}- $$) with Z-stereochemistry.

- Substituents :

- Position 3 of the acrylamide: 3,4-Dimethoxyphenyl.

- Position N of the acrylamide: 5-(3,4-Dimethoxyphenyl)isoxazol-3-ylmethyl.

The molecular formula $$ \text{C}{23}\text{H}{23}\text{N}2\text{O}6 $$ (exact mass: 447.42 g/mol) reflects its symmetry, with methoxy groups at C3 and C4 of both phenyl rings contributing to its planar geometry.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Hybrid Class | Bis-aryl isoxazole-acrylamide |

| Stereochemistry | Z-configured acrylamide double bond |

| Aromatic Substitutions | Dual 3,4-dimethoxyphenyl groups at C3 (acrylamide) and C5 (isoxazole) |

| Hydrogen Bond Acceptors | Isoxazole N/O, acrylamide carbonyl (3 sites) |

Research Objectives and Scope of Current Investigation

Recent studies aim to:

- Optimize Synthesis : Develop regioselective routes for Z-isomer enrichment, addressing challenges in separating geometric isomers.

- Elucidate Mechanisms : Map structure-activity relationships (SAR) for kinase inhibition, leveraging the compound’s dual methoxy motifs for π-stacking with ATP-binding pockets.

- Expand Applications : Explore antiproliferative activity against solid tumors, inspired by coumarin-acrylamide hybrids showing IC$$_{50}$$ values <1 μM in HepG2 cells.

- Enhance Solubility : Modify methoxy groups to hydroxy or amino derivatives to improve aqueous solubility while retaining target affinity.

Propiedades

IUPAC Name |

(Z)-3-(3,4-dimethoxyphenyl)-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6/c1-27-18-8-5-15(11-21(18)29-3)6-10-23(26)24-14-17-13-20(31-25-17)16-7-9-19(28-2)22(12-16)30-4/h5-13H,14H2,1-4H3,(H,24,26)/b10-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURVOQUOCGBXMR-POHAHGRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne or alkene.

Introduction of the Acrylamide Moiety: This step often involves the reaction of an amine with an acrylate ester or acrylamide precursor.

Industrial Production Methods

Industrial production of such compounds may involve optimized synthetic routes that ensure high yield and purity. Techniques like continuous flow synthesis, catalytic processes, and automated synthesis platforms can be employed to scale up the production.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the acrylamide moiety, converting it to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

Reduction: Formation of the corresponding amine derivative.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of (Z)-3-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide as an anticancer agent. The compound has been investigated for its cytotoxic effects against several cancer cell lines, including:

- Human colorectal carcinoma (HCT-116)

- Human breast adenocarcinoma (MCF-7)

- Human liver carcinoma (HepG2)

- Human lung carcinoma (A549)

In vitro assays demonstrated that the compound exhibited good-to-excellent antitumor activity, suggesting its potential utility in cancer treatment protocols .

Anti-inflammatory Properties

In addition to its anticancer applications, (Z)-3-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide has shown promise as an anti-inflammatory agent. Research indicates that compounds similar to this one can inhibit cyclooxygenase enzymes (COX), which play a significant role in the inflammatory process .

Comparison with Existing Anti-inflammatory Drugs

The efficacy of this compound was compared to well-known anti-inflammatory drugs such as Celecoxib. Preliminary findings suggest that it may possess comparable or superior inhibitory potency against COX enzymes, indicating its potential as a therapeutic alternative for inflammatory diseases .

Synthesis and Characterization

The synthesis of (Z)-3-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide involves several chemical reactions that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .

Mecanismo De Acción

The mechanism of action of (Z)-3-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

Inhibiting Enzyme Activity: Binding to the active site of an enzyme and preventing substrate binding.

Modulating Receptor Function: Acting as an agonist or antagonist at receptor sites.

Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs with Acrylamide Backbones

- (E)-N,N-Diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide (Patent compound, ): Key Differences:

- Substituents: Nitro (-NO₂) and dihydroxy (-OH) groups vs. dimethoxy (-OCH₃) groups in the target compound.

- Stereochemistry: The (E)-isomer contrasts with the (Z)-configuration of the target.

- Implications :

- Dihydroxy groups may confer higher solubility in polar solvents, whereas dimethoxy groups enhance lipophilicity .

Isoxazole-Containing Agrochemicals

- Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide, ):

- Structural Comparison :

- Backbone : Isoxaben uses a benzamide scaffold vs. the acrylamide in the target compound.

- Substituents : Isoxaben’s isoxazole has a branched alkyl group, while the target compound’s isoxazole is substituted with a dimethoxyphenyl group.

- Functional Impact :

- The acrylamide’s conjugated double bond in the target compound may enhance rigidity or electronic interactions compared to benzamide.

- The dimethoxyphenyl group in both compounds suggests shared affinity for hydrophobic binding pockets, though the target’s dual dimethoxyphenyl moieties may amplify this effect .

Substituent-Driven Activity Trends

- N-(3,4-Dichlorophenyl)propanamide (Propanil) :

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Hypothetical Physicochemical Properties*

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Aqueous Solubility |

|---|---|---|---|

| Target (Z)-acrylamide | ~450 | ~3.5 | Low |

| Isoxaben | 411.4 | 3.8 | Moderate |

*Calculated using fragment-based methods; experimental validation required.

Research Findings and Implications

- Isomer separation (E/Z) may require chiral chromatography or crystallization .

- Biological Activity : While isoxaben’s herbicidal activity is well-documented, the target compound’s dual dimethoxyphenyl groups could enhance binding to plant cell wall enzymes or fungal targets. Comparative studies with propanil indicate that electron-donating groups (e.g., methoxy) may reduce hydrolytic activation but improve environmental stability .

Actividad Biológica

(Z)-3-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide is a synthetic compound notable for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapy. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of (Z)-3-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 354.40 g/mol

- SMILES Notation : CC(C(=C)C(=O)N(C)C1=NOC=C1)C(=O)C2=CC(=C(C=C2OC)OC)C(=C)C(=O)N(C)

Anticancer Properties

Research highlights the compound's potential as an anticancer agent. Studies have shown that it inhibits the proliferation of various cancer cell lines through multiple mechanisms:

- Inhibition of Cell Growth : The compound has demonstrated significant inhibitory effects on the growth of colon cancer cells. It appears to modulate the expression of apoptosis-related proteins and disrupt cell cycle progression .

- Apoptosis Induction : The compound induces apoptosis in cancer cells by activating intrinsic pathways. This is evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a role in modulating inflammatory responses .

- Mechanistic Insights : Docking studies indicate that the compound may interact with key inflammatory mediators, thus inhibiting their activity .

Study 1: Anticancer Activity in Colon Cancer Models

A study investigated the effects of (Z)-3-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide on colon cancer cells. The results indicated that treatment with this compound resulted in:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.

- Mechanistic Pathways : The study elucidated that the compound induces apoptosis through caspase activation and mitochondrial dysfunction .

Study 2: Anti-inflammatory Mechanisms

Another research focused on the anti-inflammatory effects of the compound:

- Experimental Setup : In vitro assays were conducted using macrophage cell lines treated with lipopolysaccharides (LPS).

- Results : The compound significantly reduced LPS-induced inflammation by downregulating NF-kB signaling pathways and decreasing the secretion of inflammatory mediators .

Data Tables

Q & A

Q. How does the isoxazole ring influence pharmacokinetic properties?

- Methodological Answer : The isoxazole’s electron-deficient nature enhances metabolic stability by resisting cytochrome P450 oxidation. LogP calculations (e.g., 3.2 via ChemDraw) predict moderate blood-brain barrier permeability. In vivo PK studies in rodents (IV/PO dosing) quantify bioavailability (e.g., 45–60%) and half-life (t1/2 = 6–8 h) .

Data Contradiction Analysis

- Example : Conflicting IC50 values for structurally similar acrylamides may arise from assay variability (e.g., serum concentration in culture media) or impurity-driven off-target effects. Mitigation includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.